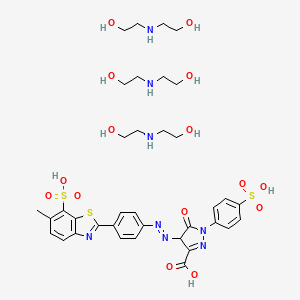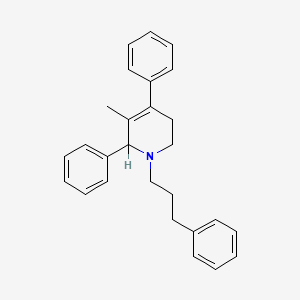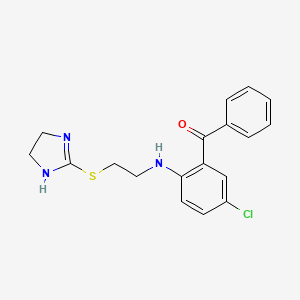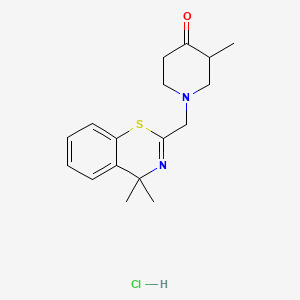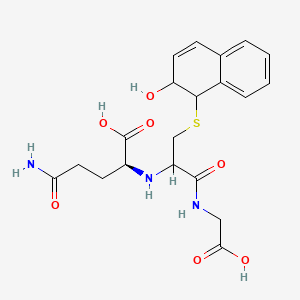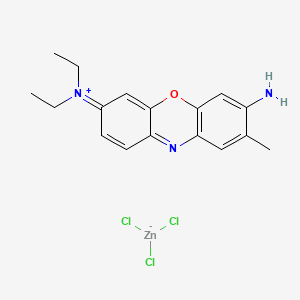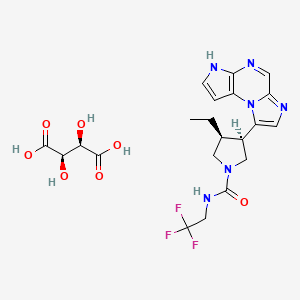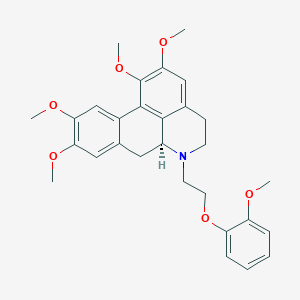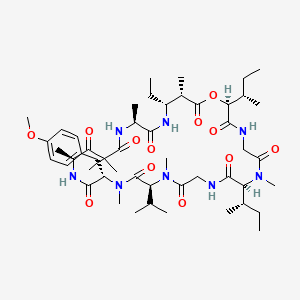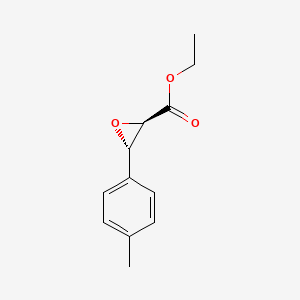
Unii-4jna7pvv8E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of oxirane, a three-membered cyclic ether, and is characterized by the presence of an ethyl ester group and a 4-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- typically involves the reaction of 4-methylbenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through a cyclopropanation mechanism, followed by ring-opening and subsequent ring-closure to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to facilitate the separation of the desired product from by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(4-methylphenyl)-2-oxiranecarboxylic acid.
Reduction: Formation of 3-(4-methylphenyl)-1,2-ethanediol.
Substitution: Formation of various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound can also modulate signaling pathways by interacting with key proteins involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-phenyl-2-oxiranecarboxylate
- Ethyl 3-(4-chlorophenyl)-2-oxiranecarboxylate
- Ethyl 3-(4-nitrophenyl)-2-oxiranecarboxylate
Uniqueness
Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. This makes it distinct in terms of reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl (2R,3R)-3-(4-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-3-14-12(13)11-10(15-11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-,11-/m1/s1 |
InChI Key |
UMSHXRVBYUKRDF-GHMZBOCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](O1)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


